Z-D-Phg-OH Differential Chiral Selector Binding Affinity: 17.2% Stronger Affinity for tBuCQD over tBuCQN
Z-D-Phg-OH exhibits a 17.2% stronger binding affinity (lower Kd) for the pseudo-enantiomeric chiral selector tBuCQD (Kd = 323 μM) compared to tBuCQN (Kd = 390 μM) [1]. This differential binding is stereochemically governed by the D-configuration of the phenylglycine moiety interacting with the selector's chiral recognition pocket. In contrast, the L-enantiomer Z-L-Phg-OH displays an inverted binding preference under identical conditions, with stronger affinity for tBuCQN over tBuCQD [1].
| Evidence Dimension | Binding affinity (Kd) for chiral selectors tBuCQN and tBuCQD |
|---|---|
| Target Compound Data | Kd(tBuCQN) = 390 μM; Kd(tBuCQD) = 323 μM |
| Comparator Or Baseline | Z-L-Phg-OH: stronger affinity for tBuCQN over tBuCQD (inverted binding preference) |
| Quantified Difference | ΔKd = 67 μM (17.2% stronger binding to tBuCQD versus tBuCQN); enantiomeric inversion of binding preference |
| Conditions | HPLC-ESI-MS dynamic titration; cinchona alkaloid carbamate chiral selectors; 25°C |
Why This Matters
This quantifies that Z-D-Phg-OH provides a defined, reproducible chiral discrimination benchmark; procurement of the incorrect enantiomer would invert experimental binding results.
- [1] Fryčák P, et al. High throughput multiplexed method for evaluation of enantioselective performance of chiral selectors by HPLC-ESI-MS and dynamic titration: cinchona alkaloid carbamates discriminating N-blocked amino acids. Chirality. 2009 Nov;21(10):929-36. View Source
